molecular formula C22H24N4O2S2 B11246092 2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone

2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B11246092
M. Wt: 440.6 g/mol
InChI Key: VNMXRJYOONODNR-UHFFFAOYSA-N
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Description

2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone: is a complex organic molecule with a unique structure. Let’s break down its components:

    Thiazole Ring: The thiazole ring (4-methylthiazol-5-yl) contributes to the compound’s aromaticity and stability.

    Pyridazine Ring: The pyridazine ring (6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl) adds further complexity and functionality.

    Piperidine Group: The piperidine group (1-(piperidin-1-yl)ethanone) enhances its pharmacological properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound A, but one common approach involves the following steps:

    Thiazole Synthesis: Start with 2-aminothiazole and react it with 3-methoxybenzaldehyde to form the thiazole ring.

    Pyridazine Formation: Combine the thiazole intermediate with 2,3-dichloropyridazine to construct the pyridazine ring.

    Piperidine Addition: Introduce piperidine via reductive amination to obtain the final compound.

Industrial Production: In industry, Compound A is synthesized on a larger scale using optimized conditions. Catalysts, solvents, and temperature play crucial roles in achieving high yields.

Chemical Reactions Analysis

Compound A undergoes various reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction yields the corresponding thioether or amine.

    Substitution: Halogenation or nucleophilic substitution reactions occur at appropriate sites.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Major products depend on reaction conditions and substituents. For instance, oxidation may yield sulfoxides or sulfones, while reduction produces thioethers or amines.

Scientific Research Applications

Compound A’s versatility makes it valuable in various fields:

    Medicine: It exhibits promising pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Chemistry: Researchers explore its reactivity and use it as a building block for novel compounds.

    Industry: It finds applications in materials science, catalysis, and drug development.

Mechanism of Action

The exact mechanism remains an active area of research. studies suggest that Compound A interacts with specific molecular targets, modulating cellular pathways. Further investigations are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Compound A stands out due to its unique combination of thiazole, pyridazine, and piperidine moieties. Similar compounds include Compound B) and Compound C), but their structures lack the same complexity.

: Reference 1: Research Paper Title : Reference 2: Research Paper Title

Properties

Molecular Formula

C22H24N4O2S2

Molecular Weight

440.6 g/mol

IUPAC Name

2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C22H24N4O2S2/c1-15-21(30-22(23-15)16-7-6-8-17(13-16)28-2)18-9-10-19(25-24-18)29-14-20(27)26-11-4-3-5-12-26/h6-10,13H,3-5,11-12,14H2,1-2H3

InChI Key

VNMXRJYOONODNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCCCC4

Origin of Product

United States

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